Atovaquone-d5

Vue d'ensemble

Description

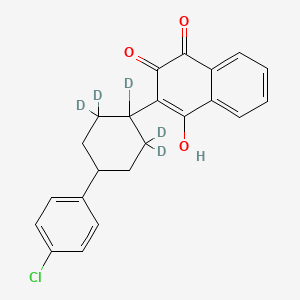

Atovaquone-d5 is a deuterium-labeled derivative of Atovaquone, a hydroxynaphthoquinone compound. Atovaquone is primarily used as an antiprotozoal agent for the prevention and treatment of malaria, toxoplasmosis, and pneumocystis pneumonia. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies, due to its stability and traceability.

Applications De Recherche Scientifique

Pharmacokinetic Studies

Atovaquone-d5 is primarily utilized in pharmacokinetic studies due to its stable isotopic labeling. This characteristic allows researchers to trace the compound's behavior in biological systems accurately. Key aspects include:

- Bioavailability : this compound exhibits variable bioavailability influenced by dietary factors. Studies show that when taken with food, bioavailability can increase significantly compared to fasting conditions.

- Protein Binding : The compound is highly lipophilic and extensively binds to plasma proteins, which affects its distribution and efficacy in vivo .

Mass Spectrometry

The deuterium labeling in this compound makes it an ideal internal standard for mass spectrometry. Its applications include:

- Quantitative Analysis : Researchers use this compound to quantify levels of atovaquone in biological samples, enhancing the accuracy of pharmacokinetic assessments.

- Metabolite Identification : The compound aids in identifying metabolites of atovaquone, providing insights into metabolic pathways and drug interactions.

Biochemical Research

This compound serves as a versatile reagent in various biochemical studies. Its applications encompass:

- Mechanistic Studies : The compound is used to study the inhibition of the cytochrome bc1 complex (Complex III) in mitochondrial electron transport chains, crucial for understanding its action against parasites like Plasmodium falciparum and Pneumocystis carinii .

- Cellular Effects : Research indicates that this compound induces apoptosis and inhibits the growth of cancer cells, making it a candidate for anticancer studies.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Antimalarial Efficacy :

- Treatment of Pneumocystis Pneumonia :

- Combination Therapy :

Mécanisme D'action

- Distribution : The volume of distribution (Vdss) is approximately 0.6 L/kg. The concentration of atovaquone in cerebrospinal fluid (CSF) is less than 1% of plasma concentration .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

Atovaquone-d5, like its parent compound Atovaquone, interacts with the mitochondrial cytochrome bc1 complex . This complex is a crucial component of the electron transport chain, which is essential for ATP synthesis . By inhibiting this complex, this compound disrupts the energy production of the parasite, leading to its death .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to induce apoptosis and inhibit the growth of breast cancer cell lines . It also significantly reduces the expression of HER2, β-catenin, and its downstream molecules such as pGSK-3β, TCF-4, cyclin D1, and c-Myc .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its inhibition of the mitochondrial cytochrome bc1 complex . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species . These changes can lead to cell death, particularly in parasites that are highly dependent on this pathway for energy production .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound have not been extensively studied, it is known that the parent compound Atovaquone has a long half-life due to presumed enterohepatic cycling and eventual fecal elimination . This suggests that this compound may also have a prolonged effect in laboratory settings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Atovaquone-d5 involves the incorporation of deuterium atoms into the Atovaquone molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common method involves the hydrogenation of Atovaquone in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and specialized reactors to ensure efficient and consistent incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for research and pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

Atovaquone-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound back to its hydroquinone form.

Substitution: The aromatic rings in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated or nitrated this compound derivatives.

Comparaison Avec Des Composés Similaires

Atovaquone-d5 is compared with other antiprotozoal agents such as:

Proguanil: Often used in combination with Atovaquone for malaria treatment.

Chloroquine: Another antimalarial drug with a different mechanism of action.

Mefloquine: Used for malaria prophylaxis and treatment.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and traceability in research applications. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise tracking of the compound is essential.

Similar Compounds

Atovaquone: The non-deuterated parent compound.

Proguanil: Often combined with Atovaquone for synergistic effects.

Chloroquine: Another widely used antimalarial drug.

Mefloquine: Known for its use in malaria prophylaxis.

Activité Biologique

Atovaquone-d5 is a deuterium-labeled derivative of atovaquone, a well-known antimalarial and anti-Pneumocystis agent. This compound has garnered attention for its unique properties that enhance research capabilities in pharmacology and drug development. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and research findings.

This compound retains the core biological functions of atovaquone, primarily acting as a potent inhibitor of the mitochondrial electron transport chain in Plasmodium falciparum, the parasite responsible for malaria. The compound specifically targets dihydro-orotate dehydrogenase and the cytochrome bc1 complex, disrupting the energy metabolism essential for the parasite's survival.

Molecular Characteristics

- Molecular Formula : C22H14D5ClO3

- Molecular Weight : Approximately 371.87 g/mol

- Deuterium Labeling : The presence of five deuterium atoms allows for enhanced tracking in metabolic studies, making it a valuable tool in pharmacokinetic research.

Applications in Research

This compound is primarily utilized in several key areas:

- Protein Labeling : Its stable isotope-labeled nature enables researchers to distinguish between labeled and unlabeled molecules in complex biological samples. This capability is crucial for precise tracking and analysis of proteins within cells and tissues.

- Drug Discovery : The compound's ability to inhibit mitochondrial functions positions it as a significant player in drug development, particularly against resistant strains of malaria when used in combination with other antimalarials like proguanil .

- Metabolic Profiling : this compound serves as an internal standard in various biological assays, enhancing the accuracy of quantification methods used in pharmacokinetic studies.

Comparative Analysis with Other Antimalarial Agents

The following table summarizes this compound alongside other notable antimalarial compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Atovaquone | C22H19ClO3 | Antimalarial; inhibits mitochondrial electron transport chain. |

| Proguanil | C11H15ClN6O3 | Antifolate; synergistic effect when combined with atovaquone. |

| Dihydroartemisinin | C15H20O5 | Derived from artemisinin; effective against malaria. |

| Mefloquine | C17H16ClN3O | Antimalarial; affects different metabolic pathways than atovaquone. |

Case Studies and Research Findings

- Resistance Studies : Research has indicated that resistance to atovaquone can develop during monotherapy due to mutations in the cytochrome b gene of P. falciparum. This compound can be instrumental in studying these resistance mechanisms by tracing metabolic pathways and interactions within biological systems .

- Pharmacokinetics : A study highlighted that the half-life of atovaquone varies significantly among individuals, ranging from 2 to 5.9 days, which poses challenges for treatment regimens involving combinations like atovaquone-proguanil (AP) . Understanding these dynamics is crucial for optimizing therapeutic strategies against malaria.

- Combination Therapy Efficacy : Combining this compound with proguanil has shown enhanced efficacy against resistant strains of malaria, demonstrating its potential role in overcoming treatment failures associated with monotherapy .

Propriétés

IUPAC Name |

3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i7D2,8D2,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJMWHQBCZFXBR-YNUDWXFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])C2=C(C3=CC=CC=C3C(=O)C2=O)O)([2H])[2H])C4=CC=C(C=C4)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675642 | |

| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217612-80-0 | |

| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is the purity of Atovaquone-d5 crucial when used as an internal standard for Atovaquone quantification?

A: The presence of impurities in this compound, even in small amounts, can significantly impact the accuracy and reliability of Atovaquone quantification using LC/MS/MS. [] The research paper highlights that commercially available Atovaquone-d4 contained unexpected amounts of this compound to Atovaquone-d8. [] These isotopic impurities can interfere with the mass spectrometric detection of Atovaquone and its quantitive analysis if they are not accounted for. This interference can lead to inaccurate measurements of Atovaquone concentrations in biological samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.